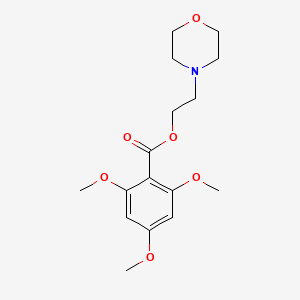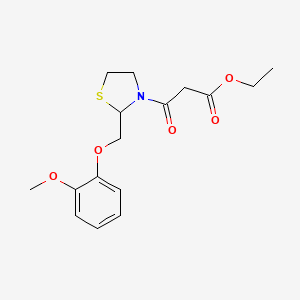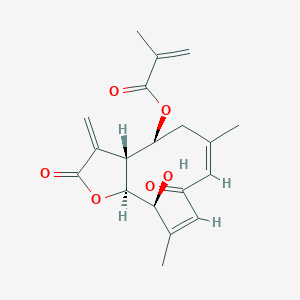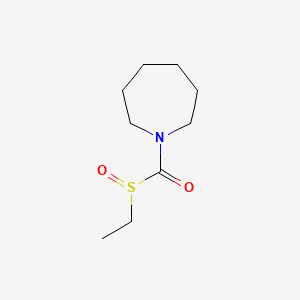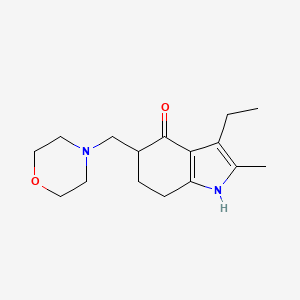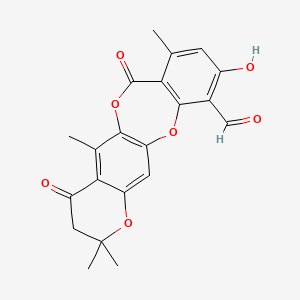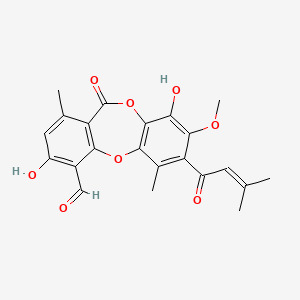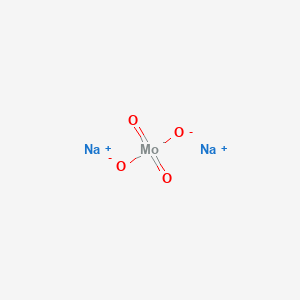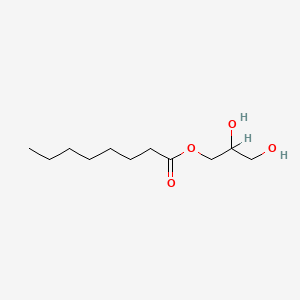![molecular formula C50H75N9O10S B1677475 (2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid CAS No. 132031-83-5](/img/structure/B1677475.png)
(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Org-31433 is a synthetic analog of adrenocorticotropic hormone (ACTH) (4-9). It is a regulatory peptide with a molecular formula of C50H75N9O11S and a molecular weight of 1010.26. This compound is primarily used in scientific research due to its ability to mimic certain biological activities of ACTH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Org-31433 involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Cleavage: The completed peptide is cleaved from the resin.
Industrial Production Methods: In industrial settings, the production of Org-31433 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Org-31433 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions due to the presence of sulfur-containing amino acids.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Oxidation: Hydrogen peroxide can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) is used for reduction reactions.
Major Products: The major products formed from these reactions are the desired peptide sequences and their oxidized or reduced forms .
Scientific Research Applications
Org-31433 has a wide range of applications in scientific research:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: Org-31433 is used to investigate the biological activities of ACTH analogs, including their effects on cell signaling pathways.
Medicine: Research on Org-31433 contributes to understanding the therapeutic potential of ACTH analogs in treating conditions such as cognitive disorders and neurodegenerative diseases.
Industry: The compound is used in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Org-31433 exerts its effects by mimicking the biological activity of ACTH. It binds to melanocortin receptors, particularly the melanocortin 2 receptor (MC2R), which is involved in the regulation of cortisol production in the adrenal cortex. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to various physiological responses .
Comparison with Similar Compounds
Semax: Another ACTH analog used for its neuroprotective and nootropic effects.
Ebiratid: An ACTH analog used in the treatment of cognitive disorders.
N-phenylacetyl-L-prolylglycine ethyl ester dipeptide (Noopept): A dipeptide with neuroprotective properties.
Uniqueness: Org-31433 is unique due to its specific sequence and structure, which allows it to selectively bind to melanocortin receptors and modulate their activity. This specificity makes it a valuable tool in research focused on understanding the role of ACTH and its analogs in various physiological processes .
Properties
CAS No. |
132031-83-5 |
|---|---|
Molecular Formula |
C50H75N9O10S |
Molecular Weight |
994.3 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C50H75N9O10S/c1-5-8-12-24-36(23-9-6-2)69-50(67)43(70(4)68)30-41(56-44(60)37(52)7-3)48(64)58-40(29-35-31-53-32-54-35)47(63)57-39(27-33-19-13-10-14-20-33)46(62)55-38(25-17-18-26-51)45(61)59-42(49(65)66)28-34-21-15-11-16-22-34/h10-11,13-16,19-22,31-32,35-43H,5-9,12,17-18,23-30,51-52H2,1-4H3,(H,55,62)(H,56,60)(H,57,63)(H,58,64)(H,59,61)(H,65,66)/t35?,36?,37?,38-,39+,40+,41+,42+,43?,70?/m1/s1 |
InChI Key |
WRSKQNYFHKIVPM-LDOUIJQZSA-N |
SMILES |
CCCCCC(CCCC)OC(=O)C(CC(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC)N)S(=O)C |
Isomeric SMILES |
CCCCCC(CCCC)OC(=O)C(C[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC)N)S(=O)C |
Canonical SMILES |
CCCCCC(CCCC)OC(=O)C(CC(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC)N)S(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Met-O2-Glu-His-Phe-D-Lys-Phe-O-(CH2)9-CH3 Org 31433 Org-31433 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


